3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide
Description
Properties
IUPAC Name |
(3Z)-N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxyimino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N2O2/c17-11-2-1-10(14(19)7-11)9-24-21-6-5-16(23)22-12-3-4-13(18)15(20)8-12/h1-4,6-8H,5,9H2,(H,22,23)/b21-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYPEDHVABNRLU-MPUCSWFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)C/C=N\OCC2=C(C=C(C=C2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide typically involves the following steps:
Formation of the Oxime: The starting material, 2,4-dichlorobenzyl alcohol, is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the oxime intermediate.
Coupling Reaction: The oxime intermediate is then coupled with 3,4-dichlorophenylacetic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,4-Dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile compounds.
Reduction: The oxime can be reduced to amine derivatives using reducing agents like sodium borohydride.
Substitution: The aromatic chlorines can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide is studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could be a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the chlorinated aromatic rings can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Similarities
The compound shares structural motifs with several classes of bioactive molecules:
Dichlorophenyl-Containing Propanamides
Impact on Activity :
- Propanil: The absence of the imino and dichlorobenzyl groups limits its mechanism to herbicide action (inhibition of photosynthesis) .
- Phenoxy Analogs: Substitution with phenoxy groups may enhance lipid solubility but reduce specificity for enzyme targets compared to the imino-oxygen linkage in the target compound .
Sulfonyl/Amino Propanamides (Pseudomonas Inhibitors)
- 21a (Sulfonyl) : N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide.
- 23a (Amino): N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)amino]propanamide.
Comparison :
- The target’s imino-oxygen group may engage in hydrogen bonding distinct from sulfonyl (electron-withdrawing) or amino (electron-donating) groups.
- Sulfonyl/amino analogs target Pseudomonas spp., suggesting the dichlorophenyl moiety is critical for microbial enzyme inhibition .
Piperazine Derivatives (SARS-CoV-2 Mpro Inhibitors)
- GC-14 : A trisubstituted piperazine with 3,4-dichlorophenyl and optimized S2 pocket binding (IC₅₀ = 0.40 μM) .
Relevance : - The 3,4-dichlorophenyl group in both GC-14 and the target compound suggests importance in hydrophobic interactions with enzyme pockets.
- The target’s lack of a piperazine ring may limit membrane permeability, a challenge noted in GC series optimization .
Physicochemical and Pharmacokinetic Challenges
- Target Compound : Discontinued status () hints at poor solubility, stability, or toxicity. The dichlorobenzyl group may contribute to high hydrophobicity, reducing bioavailability.
- GC-14 : Incorporation of a piperazine ring improved membrane permeability and antiviral efficacy, a modification absent in the target compound .
Biological Activity
The compound 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide is a synthetic organic molecule characterized by its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 384.22 g/mol. The compound features two dichlorobenzyl groups that contribute to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H15Cl2N2O |
| Molar Mass | 384.22 g/mol |
| CAS Number | 338405-46-2 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of dichlorobenzyl compounds have shown effectiveness against various bacterial strains and fungi. The presence of the dichloro groups enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy.
Anti-inflammatory Properties
A study evaluated the anti-inflammatory effects of related compounds, demonstrating that those with similar functional groups significantly reduced inflammation in animal models. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Anticancer Potential
Research has also explored the anticancer potential of compounds structurally related to this compound. These studies often focus on their ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including the MAPK signaling cascade .
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study found that a related compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests that structural modifications can lead to enhanced antimicrobial properties.
- Anti-inflammatory Activity : In a controlled experiment involving carrageenan-induced edema in rats, compounds similar to this compound demonstrated significant reductions in paw swelling compared to controls, indicating strong anti-inflammatory effects .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and microbial resistance.
- Membrane Disruption : The lipophilic nature of the dichlorobenzyl moiety may facilitate membrane disruption in microbial cells.
- Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells via mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
